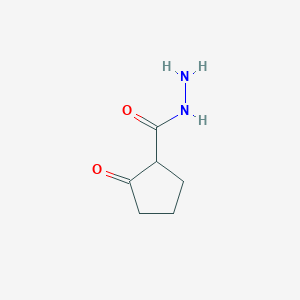2-Oxocyclopentanecarbohydrazide
CAS No.: 216879-92-4
Cat. No.: VC2646545
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 216879-92-4 |
|---|---|
| Molecular Formula | C6H10N2O2 |
| Molecular Weight | 142.16 g/mol |
| IUPAC Name | 2-oxocyclopentane-1-carbohydrazide |
| Standard InChI | InChI=1S/C6H10N2O2/c7-8-6(10)4-2-1-3-5(4)9/h4H,1-3,7H2,(H,8,10) |
| Standard InChI Key | LBQINFIHGCPGIZ-UHFFFAOYSA-N |
| SMILES | C1CC(C(=O)C1)C(=O)NN |
| Canonical SMILES | C1CC(C(=O)C1)C(=O)NN |
Introduction
Structural Characteristics
The molecular structure of 2-Oxocyclopentanecarbohydrazide features a cyclopentanone ring with a carbohydrazide group (-C(=O)NHNH2) attached at position 1. This structural arrangement provides multiple reaction sites for further chemical modifications and contributes to its potential biological activities.
Table 2: Structural Identifiers of 2-Oxocyclopentanecarbohydrazide
Applications in Organic Synthesis
2-Oxocyclopentanecarbohydrazide demonstrates significant potential as a synthetic intermediate in organic chemistry, particularly in the development of heterocyclic compounds with diverse applications.
Synthesis of Heterocycles
Carbohydrazides serve as versatile building blocks for heterocycle formation. Evidence from related compounds suggests that 2-Oxocyclopentanecarbohydrazide could participate in cyclization reactions to form various nitrogen-containing heterocycles. For example, pyrazolo[3,4-b]pyridine-5-carbohydrazide reacts with phenyl isothiocyanate to yield 2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenyl-hydrazine-1-carbothioamide in high yield (89%) . Such transformations highlight the synthetic utility of carbohydrazide moieties in constructing complex molecular architectures.
Condensation Reactions
The hydrazide functionality in 2-Oxocyclopentanecarbohydrazide enables condensation reactions with carbonyl compounds to form hydrazones. This reactivity is exemplified by the condensation of pyrazinoic acid hydrazide with various substituted aromatic aldehydes . The resulting hydrazones often exhibit enhanced lipophilicity (increased log P values), which can improve cellular penetration in biological systems.
Formation of Oxadiazoles and Related Heterocycles
Carbohydrazides can undergo cyclization reactions to form oxadiazoles and other heterocyclic systems. The literature reports that carbohydrazide derivatives react with reagents like triethyl orthoformate and cyanogen bromide to form oxadiazole rings . By analogy, 2-Oxocyclopentanecarbohydrazide could potentially serve as a precursor for similar heterocyclic systems, expanding its utility in medicinal chemistry and materials science.
Biological Activities and Pharmaceutical Applications
Carbohydrazide derivatives are known for their diverse biological activities, suggesting potential applications for 2-Oxocyclopentanecarbohydrazide in pharmaceutical research and development.
Antiviral Activities
Some carbohydrazide derivatives have demonstrated antiviral properties. A review on carbohydrazide derivatives mentions compounds with activity against influenza virus . Additionally, "8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives featuring various substituted benzoyl and N-phenyl carboxamide and carbothioamide moieties" have shown effectiveness against HIV . These findings suggest that 2-Oxocyclopentanecarbohydrazide could serve as a structural scaffold for the development of novel antiviral agents.
Related Compounds and Structural Analogs
2-Oxocyclopentanecarbohydrazide belongs to a broader family of cyclic ketone-derived carbohydrazides, with several structurally related compounds documented in the chemical literature. Understanding these relationships provides context for its reactivity and applications.
Table 3: Comparison of 2-Oxocyclopentanecarbohydrazide with Related Compounds
Ethyl 2-oxocyclopentanecarboxylate, a likely precursor in the synthesis of 2-Oxocyclopentanecarbohydrazide, is particularly well-documented. It appears as a "clear colourless to pale yellow liquid" with a density of 1.12 g/cm³ and boiling point of 228.2°C at 760 mmHg . Various synthetic methods for this ester have been reported, with yields ranging from 70% to 100% under different reaction conditions , providing valuable information for potential synthetic routes to 2-Oxocyclopentanecarbohydrazide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume